Egfr-IN-17 -

Egfr-IN-17

Catalog Number: EVT-10961779
CAS Number:
Molecular Formula: C27H31ClN7O3P
Molecular Weight: 568.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-17 is a compound designed to inhibit the epidermal growth factor receptor, which plays a crucial role in the regulation of cell growth and differentiation. This compound is part of a broader category of small molecule inhibitors that target the epidermal growth factor receptor pathway, which is often dysregulated in various cancers, particularly non-small cell lung cancer. The development of Egfr-IN-17 aims to provide a therapeutic option that can effectively block this receptor's activity and thus impede tumor growth.

Source and Classification

Egfr-IN-17 is classified as a small molecule inhibitor specifically targeting the epidermal growth factor receptor. It has been synthesized through various chemical processes aimed at optimizing its efficacy and bioavailability. The compound is derived from research focused on enhancing the selectivity and potency of existing epidermal growth factor receptor inhibitors, which include well-known drugs like erlotinib and gefitinib.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-17 involves several steps that incorporate advanced organic chemistry techniques. The general procedure includes:

  1. Starting Materials: The synthesis begins with readily available aromatic amines and halogenated compounds that serve as precursors.
  2. Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and cyclization processes to form the desired molecular structure.
  3. Purification: After synthesis, the compound undergoes purification through methods such as column chromatography or recrystallization to ensure high purity levels.

For example, one method involves the reaction of an aniline derivative with a halogenated quinazoline under basic conditions, followed by purification using silica gel chromatography to isolate Egfr-IN-17 in high yield.

Molecular Structure Analysis

Structure and Data

Egfr-IN-17 exhibits a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for the epidermal growth factor receptor. The molecular formula can be represented as C₁₈H₁₈ClN₅O₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 395.89 g/mol.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and potential interaction sites with the target receptor.
Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-17 participates in several chemical reactions that are crucial for its activity as an inhibitor:

  1. Binding Mechanism: The compound binds to the ATP-binding site of the epidermal growth factor receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Metabolism: In vivo studies indicate that Egfr-IN-17 undergoes metabolic transformations primarily in the liver, where it may be modified by cytochrome P450 enzymes, affecting its pharmacokinetics.

The reaction kinetics can be studied using enzyme assays to determine the inhibition constants (IC50 values) against various cell lines expressing mutated forms of the epidermal growth factor receptor.

Mechanism of Action

Process and Data

The mechanism of action for Egfr-IN-17 involves competitive inhibition at the epidermal growth factor receptor site:

  1. Inhibition of Receptor Activation: By binding to the receptor's active site, Egfr-IN-17 prevents natural ligands such as epidermal growth factor from activating the receptor.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of downstream signaling molecules such as AKT and ERK1/2, ultimately resulting in reduced cellular proliferation and increased apoptosis in cancer cells.

Preclinical studies have demonstrated that Egfr-IN-17 effectively reduces tumor growth in xenograft models when administered at therapeutic doses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-17 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Characterization techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability, while high-performance liquid chromatography (HPLC) can evaluate purity levels.

Applications

Scientific Uses

Egfr-IN-17 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: As an epidermal growth factor receptor inhibitor, it can be used in clinical settings for treating patients with non-small cell lung cancer harboring specific mutations.
  2. Research Tool: It serves as a valuable tool for understanding the mechanisms of epidermal growth factor receptor signaling pathways and developing combination therapies with other anticancer agents.
  3. Drug Development: Ongoing studies are exploring its efficacy in combination with other targeted therapies or immunotherapies to enhance treatment outcomes for patients with resistant tumors.

Properties

Product Name

Egfr-IN-17

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-morpholin-4-ylphenyl]pyrimidine-2,4-diamine

Molecular Formula

C27H31ClN7O3P

Molecular Weight

568.0 g/mol

InChI

InChI=1S/C27H31ClN7O3P/c1-34-17-18(15-30-34)19-13-22(24(37-2)14-23(19)35-9-11-38-12-10-35)32-27-29-16-20(28)26(33-27)31-21-7-5-6-8-25(21)39(3,4)36/h5-8,13-17H,9-12H2,1-4H3,(H2,29,31,32,33)

InChI Key

LLUHSVVGRQBIMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2N3CCOCC3)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.